molecular formula C11H13NO3S B14768864 1-(4-(Azetidin-1-ylsulfonyl)phenyl)ethanone

1-(4-(Azetidin-1-ylsulfonyl)phenyl)ethanone

Cat. No.: B14768864
M. Wt: 239.29 g/mol
InChI Key: LKHDOAQREJLXIB-UHFFFAOYSA-N
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Description

1-(4-(Azetidin-1-ylsulfonyl)phenyl)ethanone is a chemical compound with the molecular formula C11H13NO3S It is characterized by the presence of an azetidine ring, a sulfonyl group, and a phenyl ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Azetidin-1-ylsulfonyl)phenyl)ethanone typically involves the reaction of 4-bromoacetophenone with azetidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Azetidin-1-ylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions on the phenyl ring.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(4-(Azetidin-1-ylsulfonyl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Azetidin-1-ylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also play a role in binding to biological targets, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-(Aziridin-1-yl)phenyl)ethanone
  • 1-(4-(Dimethylamino)phenyl)ethanone
  • 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone

Comparison: 1-(4-(Azetidin-1-ylsulfonyl)phenyl)ethanone is unique due to the presence of both the azetidine ring and the sulfonyl group. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the sulfonyl group enhances the compound’s ability to interact with biological targets, making it potentially more effective in medicinal applications .

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

1-[4-(azetidin-1-ylsulfonyl)phenyl]ethanone

InChI

InChI=1S/C11H13NO3S/c1-9(13)10-3-5-11(6-4-10)16(14,15)12-7-2-8-12/h3-6H,2,7-8H2,1H3

InChI Key

LKHDOAQREJLXIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC2

Origin of Product

United States

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